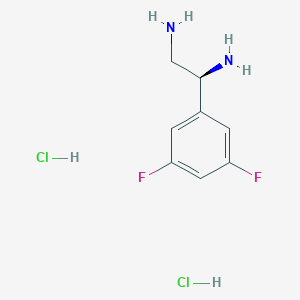
(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound characterized by the presence of a difluorophenyl group attached to an ethane-1,2-diamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 3,5-difluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine: The non-hydrochloride form of the compound.
(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine monohydrochloride: A similar compound with one hydrochloride group.
(1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine trihydrochloride: A variant with three hydrochloride groups.
Uniqueness
The uniqueness of (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of two hydrochloride groups enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C8H12Cl2F2N2 |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
(1S)-1-(3,5-difluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10F2N2.2ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m1../s1 |
InChI Key |
JTTSHCFRZZPPGB-YCBDHFTFSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















